Sodium 2,5-Dihydroxybenzoate Salt Enhances MALDI-MS Lipid Detection by Suppressing Analytic Fragmentation Compared to Free Acid Matrix
When used as a matrix in MALDI-TOF MS for lipid analysis, the near-neutral Na+ salt of 2,5-dihydroxybenzoic acid (DHB) prevents initial analyte fragmentation by suppressing protonation, a common issue with the standard acidic DHB free acid matrix. This leads to simplified spectra interpretation and enables the detection of certain lipid classes that are otherwise undetectable [1].
| Evidence Dimension | Analyte Fragmentation and Detection Capability |
|---|---|
| Target Compound Data | Neutral DHB salts avoid separation of lipid species into several ionization states and allow detection of certain lipid classes not easily analyzed with acidic DHB [1]. |
| Comparator Or Baseline | Classical acidic 2,5-dihydroxybenzoic acid (DHB) matrix, which causes initial protonation and subsequent partial to quantitative fragmentation of many lipid classes like sterols, triacylglycerols, and phosphatidylcholines [1]. |
| Quantified Difference | Suppression of quantitative fragmentation; qualitative difference in detection capability for specific lipid classes [1]. |
| Conditions | MALDI-TOF MS analysis of lipid standards and biological extracts [1]. |
Why This Matters
For lipidomics researchers, this matrix form provides cleaner, more interpretable spectra and broadens the scope of detectable lipids, offering a clear technical advantage over the free acid matrix.
- [1] Schiller, J., Süß, R., Fuchs, B., Müller, M., Petkovic, M., Zschörnig, O., & Waschipky, H. (2014). 2,5‐Dihydroxybenzoic acid salts for matrix‐assisted laser desorption/ionization time‐of‐flight mass spectrometric lipid analysis: Simplified spectra interpretation and insights into gas‐phase fragmentation. Rapid Communications in Mass Spectrometry, 28(12), 1353-1360. View Source
